4-Dimethylamino-3-nitro-1H-pyridin-2-one
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Overview
Description
4-Dimethylamino-3-nitro-1H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with a dimethylamino group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-3-nitro-1H-pyridin-2-one typically involves the nitration of 4-dimethylaminopyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-3-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-dimethylamino-3-nitropyridine.
Reduction: Formation of 4-dimethylamino-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Dimethylamino-3-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-3-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: Similar structure but lacks the nitro group.
3-Nitropyridine: Contains a nitro group but lacks the dimethylamino group.
4-Aminopyridine: Contains an amino group instead of a dimethylamino group
Uniqueness
4-Dimethylamino-3-nitro-1H-pyridin-2-one is unique due to the presence of both the dimethylamino and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
923027-49-0 |
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Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-(dimethylamino)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9N3O3/c1-9(2)5-3-4-8-7(11)6(5)10(12)13/h3-4H,1-2H3,(H,8,11) |
InChI Key |
NUDLLTQAYQSUDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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